Glycolonitrile

Description

The exact mass of the compound Glycolonitrile (ca. 52% in Water, ca. 9.7mol/L) (stabilized with H2SO4) is 57.021463719 g/mol and the complexity rating of the compound is 41.2. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)very soluble in water, ethanol, and ethyl ether; insoluble in benzene.soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene.solubility in water: goodsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1790. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycolonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycolonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

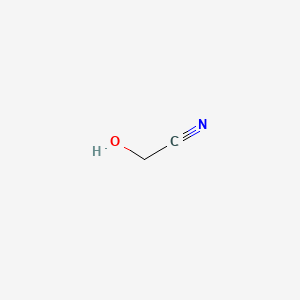

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO/c3-1-2-4/h4H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYRAPJYLUPLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | glycolonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycolonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025417 | |

| Record name | Hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formaldehyde cyanohydrin is an odorless colorless oil with a sweetish taste. Used in the manufacture of intermediates in pharmaceutical production, as a component of synthetic resins, as a chemical intermediate for organic compounds, and as a solvent. (EPA, 1998), Liquid, Colorless, odorless, oily liquid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS OILY LIQUID., Colorless, odorless, oily liquid. [Note: Forms cyanide in the body.] | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Acetonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Glycolonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

361 °F at 760 mmHg with slight decomposition (EPA, 1998), 183 °C (slight decomp), 183 °C, 361 °F (Decomposes) | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Glycolonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, and ethyl ether; insoluble in benzene., Soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene., Solubility in water: good, Soluble | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 66 °F (NIOSH, 2023) - Denser than water; will sink, 1.10, Relative density (water = 1): 1.1, (66 °F): 1.10 | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.96 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.96 (AIR= 1), Relative vapor density (air = 1): 2.0 | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 145.4 °F (EPA, 1998), 0.2 [mmHg], 1 MM HG @ 63 °C, Vapor pressure, Pa at 63 °C: 100, (145 °F): 1 mmHg | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | Glycolonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, WATER-WHITE, OILY LIQUID | |

CAS No. |

107-16-4 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOLONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycollonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCI474BE63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetonitrile, hydroxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AM55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

Less than -98 °F (EPA, 1998), less than -72 °C, -72 °C, <-98 °F | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

glycolonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolonitrile (HOCH₂CN), also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin. This colorless, oily liquid is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the production of amino acids, chelating agents, and other valuable chemical compounds. Its inherent instability and toxicity necessitate careful handling and a thorough understanding of its chemical properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis and purification protocols, spectroscopic data, reactivity, and safety considerations of glycolonitrile. Detailed experimental procedures and visual diagrams of key chemical pathways are included to support its practical application in a research and development setting.

Chemical Structure and Identification

Glycolonitrile is characterized by a hydroxymethyl group and a nitrile group attached to the same carbon atom.

-

Chemical Formula : C₂H₃NO[1]

-

Structure : HOCH₂CN

-

SMILES : OCC#N

-

InChI Key : LTYRAPJYLUPLCI-UHFFFAOYSA-N

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Hydroxyacetonitrile |

| CAS Number | 107-16-4 |

| Molecular Weight | 57.05 g/mol [2] |

| Synonyms | Formaldehyde cyanohydrin, Cyanomethanol, Glycolic nitrile[2] |

Physicochemical Properties

Glycolonitrile is a colorless and odorless oily liquid. It is soluble in water and ether.[1] Key quantitative properties are summarized in Table 2.

Table 2: Physicochemical Properties of Glycolonitrile

| Property | Value | Reference(s) |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Odorless | [1] |

| Density | 1.10 g/mL (at 18.89°C) | [1] |

| Melting Point | < -72 °C | [1] |

| Boiling Point | 183 °C (with slight decomposition) | [2] |

| Vapor Pressure | 1 mmHg (at 62.78°C) | [1] |

| Water Solubility | Soluble | [1] |

| Refractive Index (n²⁰/D) | 1.4117 | [2] |

Synthesis and Purification

Synthesis Protocol: From Formaldehyde and Potassium Cyanide

Glycolonitrile is commonly prepared by the reaction of formaldehyde with an alkali cyanide, such as potassium cyanide, in an aqueous solution. The following protocol is a modification of established procedures.

Experimental Protocol:

Materials:

-

Potassium cyanide (130 g, 2.0 moles)

-

37% Formaldehyde solution (170 mL, 2.0 moles)

-

Sulfuric acid (concentrated, 57 mL)

-

Potassium hydroxide (5% aqueous solution)

-

Diethyl ether

-

Anhydrous calcium sulfate (Drierite) or anhydrous sodium sulfate

-

Absolute ethanol

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel, place a solution of 130 g of potassium cyanide in 250 mL of water. The flask should be immersed in an ice-salt bath.

-

Addition of Formaldehyde: While stirring vigorously, slowly add a solution of 170 mL of 37% formaldehyde and 130 mL of water from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 10°C (this typically takes about 40 minutes).

-

Acidification: After the addition is complete, allow the mixture to stand for 10 minutes. Then, while maintaining the low temperature, add 230 mL of dilute sulfuric acid (prepared by cautiously adding 57 mL of concentrated sulfuric acid to 173 mL of water). A precipitate of potassium sulfate will form, and the pH will be approximately 1.9.

-

pH Adjustment: With continued cooling, add a 5% potassium hydroxide solution dropwise until the pH of the solution reaches approximately 3.0.

-

Initial Extraction: Add 30 mL of ether and shake the mixture well.

Purification Protocol: Continuous Ether Extraction and Distillation

Procedure:

-

Filtration: Remove the precipitated potassium sulfate by filtration through a Büchner funnel and wash the salt cake with 30 mL of ether.

-

Continuous Extraction: The filtrate is transferred to a 1-liter continuous ether extractor and extracted for 48 hours with 300 mL of ether.

-

Drying: Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4 hours.

-

Stabilization and Solvent Removal: Filter the dried extract and add 10 mL of absolute ethanol to the filtrate. The ethanol acts as a stabilizer.[3] Remove the ether on a steam bath.

-

Vacuum Distillation: Distill the residue under reduced pressure. The pure glycolonitrile will distill at 86-88°C at a pressure of 8 mm Hg. The yield is typically between 76-80%.[3]

Diagram 1: Experimental Workflow for Glycolonitrile Synthesis and Purification

References

An In-depth Technical Guide to the Synthesis of Glycolonitrile from Formaldehyde and Hydrogen Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glycolonitrile from formaldehyde and hydrogen cyanide. The document details the underlying reaction mechanism, presents key quantitative data, and offers detailed experimental protocols for both laboratory and industrial-scale production.

Introduction

Glycolonitrile (HOCH₂CN), also known as formaldehyde cyanohydrin, is the simplest cyanohydrin. It is a colorless, water-soluble liquid that serves as a crucial intermediate in the synthesis of various industrially significant chemicals, including the chelating agents EDTA and NTA, and the amino acid glycine through the Strecker synthesis.[1] The growing demand for these compounds, particularly in the pharmaceutical and agricultural industries, has spurred interest in optimizing the synthesis of high-purity glycolonitrile.

The synthesis of glycolonitrile is achieved through the nucleophilic addition of hydrogen cyanide to formaldehyde.[2][3][4][5][6] The reaction is typically base-catalyzed and is reversible, with the equilibrium favoring the formation of the cyanohydrin adduct.[2][3] This guide will delve into the critical aspects of this reaction, providing the necessary information for its successful implementation and optimization.

Reaction Mechanism and Kinetics

The formation of glycolonitrile from formaldehyde and hydrogen cyanide is a classic example of a base-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds via the following steps:

-

Activation of Hydrogen Cyanide: In the presence of a base, hydrogen cyanide (a weak acid with a pKa of 9.2) is deprotonated to form the cyanide ion (CN⁻), a potent nucleophile.[2][3][5][6]

-

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[2][3][6]

-

Protonation: The alkoxide intermediate is then protonated by a molecule of hydrogen cyanide, regenerating the cyanide ion catalyst and yielding the final product, glycolonitrile.[2][3][6]

The overall reaction is as follows:

HCHO + HCN ⇌ HOCH₂CN

Signaling Pathway Diagram

Caption: Base-catalyzed nucleophilic addition of cyanide to formaldehyde.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of glycolonitrile.

Thermodynamic Parameters

| Parameter | Value | Temperature (°C) | Conditions | Reference |

| Equilibrium Constant (KG) for Dissociation | 2.1 x 10-6 M | 25 | Aqueous Solution | [7] |

| Enthalpy of Dissociation (ΔH) | +9.96 kcal/mol | - | Calorimetry | [7] |

Note: The equilibrium constant and enthalpy of dissociation refer to the reverse reaction: HOCH₂CN ⇌ HCHO + HCN.

Kinetic Parameters

| Parameter | Value | Temperature (°C) | Conditions | Reference |

| Second-Order Rate Constant (k₂) | 3.5 x 105 M-1s-1 | 25 | Dilute, acetate-buffered aqueous solution (pH 3.8-4.7) | [7] |

| Activation Enthalpy (ΔH‡) | 5.02 kcal/mol | 25-45 | Dilute, acetate-buffered aqueous solution (pH 3.8-4.7) | [7] |

Note: The kinetic parameters are for the reaction between the cyanide ion (CN⁻) and unhydrated formaldehyde.

Reaction Conditions and Yield

| Parameter | Value | Reference |

| Laboratory Scale | ||

| Reactant Molar Ratio (KCN:HCHO) | 1:1 | [8] |

| Temperature | < 10 °C | [8] |

| pH | ~3.0 (after acidification and adjustment) | [8] |

| Yield | 76-80% | [8] |

| Industrial Process | ||

| Formaldehyde Concentration | 5-70 wt% (typically 20-55 wt%) | [9][10] |

| Formaldehyde Pre-heating Temperature | 90-150 °C | [9][10] |

| Reaction Temperature | 0-70 °C (preferably 10-30 °C) | [10] |

| HCN Molar Excess | At least 1% (preferably ≥10%) | [10] |

Experimental Protocols

Laboratory Scale Synthesis (Organic Syntheses Procedure)

This procedure is adapted from Organic Syntheses and provides a reliable method for the laboratory-scale preparation of glycolonitrile.[8]

Materials:

-

Potassium cyanide (KCN)

-

37% Formaldehyde solution

-

Sulfuric acid (H₂SO₄)

-

Potassium hydroxide (KOH)

-

Ether

-

Anhydrous calcium sulfate (Drierite) or sodium sulfate

-

Absolute ethanol

Equipment:

-

1-L three-necked flask

-

Stirrer

-

Low-temperature thermometer

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel

-

Continuous ether extractor

-

Distillation apparatus with a Vigreux side arm

Procedure:

-

In a 1-L three-necked flask equipped with a stirrer, a low-temperature thermometer, and a dropping funnel, and surrounded by an ice-salt bath, dissolve 130 g (2.0 moles) of potassium cyanide in 250 ml of water.

-

With stirring, slowly add a solution of 170 ml (2.0 moles) of 37% formaldehyde solution and 130 ml of water from the dropping funnel. Maintain the reaction temperature below 10°C. The addition should take approximately 40 minutes.

-

After the addition is complete, allow the mixture to stand for 10 minutes.

-

While maintaining the low temperature, add 230 ml of dilute sulfuric acid (57 ml of concentrated H₂SO₄ in 173 ml of water) with stirring. A precipitate of potassium sulfate will form. The pH of the solution will be approximately 1.9.

-

Adjust the pH to about 3.0 by the dropwise addition of a 5% potassium hydroxide solution with cooling.

-

Remove the flask from the cooling bath, add 30 ml of ether, and shake the mixture well.

-

Filter the potassium sulfate precipitate using a Büchner funnel and wash it with 30 ml of ether.

-

Transfer the filtrate to a 1-L continuous ether extractor and extract for 48 hours with 300 ml of ether.

-

Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4 hours and then filter.

-

Add 10 ml of absolute ethanol to the filtrate and remove the ether on a steam bath. The ethanol is added to stabilize the glycolonitrile and prevent polymerization.

-

Distill the residue under reduced pressure. The glycolonitrile will distill at 86-88°C/8 mm Hg or 102-104°C/16 mm Hg. The yield of pure glycolonitrile is typically 86.5-91 g (76-80%).

Industrial Production Process

The industrial synthesis of glycolonitrile focuses on producing a high-purity product with minimal unreacted formaldehyde, which is crucial for downstream applications such as enzymatic conversion to glycolic acid. A key innovation in this process is the pre-heating of the formaldehyde feed stream.

Process Description:

-

Formaldehyde Pre-treatment: An aqueous formaldehyde solution (typically 20-55 wt%) is heated to a temperature between 90°C and 150°C for a specific duration (from seconds to hours). This step is designed to depolymerize formaldehyde oligomers into the more reactive monomeric form.

-

Reaction: The heated formaldehyde stream is then promptly fed into a reaction vessel containing hydrogen cyanide. The reaction temperature is maintained between 0°C and 70°C, with a preferred range of 10°C to 30°C, to minimize the decomposition of glycolonitrile. A slight molar excess of hydrogen cyanide is typically used.

-

Product: The resulting product is an aqueous solution of glycolonitrile with significantly reduced levels of unreacted formaldehyde, often pure enough for direct use in subsequent enzymatic reactions without further purification.

Experimental Workflow Diagram

References

- 1. Glycolonitrile - Wikipedia [en.wikipedia.org]

- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US7368492B2 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

- 10. EP1833784B1 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Glycolonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolonitrile (HOCH₂CN), the simplest cyanohydrin, is a molecule of significant interest in organic synthesis and prebiotic chemistry. It serves as a crucial intermediate in the industrial production of essential chemicals, including the amino acid glycine through the Strecker synthesis.[1][2] Its inherent reactivity, stemming from the presence of both a hydroxyl and a nitrile functional group, also makes it a focal point in studies on the origins of life. However, this reactivity is intrinsically linked to its limited stability, posing challenges in its handling, storage, and application.

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties and stability of glycolonitrile. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who work with or encounter this versatile yet delicate molecule. This document consolidates available data on its physicochemical properties, explores its stability under various conditions, details its primary decomposition and reaction pathways, and provides representative experimental protocols for its analysis and the determination of its properties.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical Properties of Glycolonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃NO | [2] |

| Molar Mass | 57.05 g/mol | [2] |

| Appearance | Colorless, oily liquid | [2] |

| Melting Point | -72 °C | [3] |

| Boiling Point | 183 °C (decomposes) | [3] |

| Density | 1.104 g/mL at 20 °C | [4] |

| Solubility in Water | Soluble | [2] |

| Vapor Pressure | 0.0593 mmHg at 25 °C |

Thermodynamic Data:

Chemical Stability and Reactivity

Glycolonitrile is a reactive and relatively unstable molecule. Its stability is significantly influenced by conditions such as pH, temperature, and the presence of other chemical species.

Decomposition Pathways

The primary routes of glycolonitrile decomposition are retro-synthesis and polymerization.

-

Retro-synthesis: Glycolonitrile can readily decompose back into its precursors, formaldehyde and hydrogen cyanide.[2] This reversible reaction is a key consideration in its synthesis and storage.

-

Polymerization: In the presence of alkaline conditions, glycolonitrile undergoes rapid polymerization.[2] This process can be violent and is a significant safety hazard. The polymerization involves the nucleophilic attack of the hydroxyl group of one molecule onto the nitrile group of another.

Key Reactions

Glycolonitrile is a versatile precursor in several important chemical syntheses.

-

Strecker Amino Acid Synthesis: In the presence of ammonia, glycolonitrile is a key intermediate in the Strecker synthesis of glycine, the simplest amino acid. This reaction involves the formation of aminoacetonitrile, which is subsequently hydrolyzed.[1][5][6][7]

-

Oligomerization: Even under neutral conditions, glycolonitrile can undergo oligomerization to form a complex mixture of dimers, trimers, and larger molecules. Computational studies have shown that while the formation of five-membered rings is kinetically favored, open-chain oligomers with ester and amide linkages are thermodynamically more stable.[8]

Experimental Protocols

This section provides detailed representative methodologies for the synthesis, analysis, and characterization of glycolonitrile.

Synthesis of Glycolonitrile

The following protocol is adapted from established laboratory procedures for the synthesis of glycolonitrile from formaldehyde and hydrogen cyanide.

Objective: To synthesize glycolonitrile in a controlled laboratory setting.

Materials:

-

Formaldehyde solution (37% in water)

-

Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Anhydrous calcium sulfate

-

Ethanol, absolute

-

Ice

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium cyanide in deionized water and cool the solution to below 10°C in an ice-salt bath.

-

Slowly add the formaldehyde solution to the cooled cyanide solution via the dropping funnel while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for a short period.

-

Slowly add a pre-cooled solution of dilute sulfuric acid to the reaction mixture, keeping the temperature below 10°C, to neutralize the solution and precipitate potassium sulfate.

-

Filter the cold solution to remove the precipitated potassium sulfate.

-

The aqueous filtrate containing glycolonitrile is then subjected to continuous liquid-liquid extraction with diethyl ether for 48 hours.

-

Dry the ether extract over anhydrous calcium sulfate.

-

Add a small amount of absolute ethanol to the dried ether extract to act as a stabilizer.

-

Carefully remove the ether by distillation at atmospheric pressure.

-

The remaining crude glycolonitrile is then purified by vacuum distillation.

Stability-Indicating HPLC Method

This representative protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of glycolonitrile and monitor the formation of its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of glycolonitrile and its degradation products.

Instrumentation and Columns:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar analytes.

Method Development Strategy:

-

Initial Scouting:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a low wavelength (e.g., 205 nm) or RI detection.

-

-

Forced Degradation Studies: To ensure the method is stability-indicating, subject glycolonitrile solutions to stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for a short duration (e.g., 1 hour), then neutralize.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid or concentrated solution of glycolonitrile at a temperature below its boiling point (e.g., 80 °C) for 48 hours.

-

-

Method Optimization: Analyze the stressed samples using the initial HPLC method. If co-elution of the parent peak with degradation products is observed, optimize the separation by adjusting:

-

Mobile Phase Composition: Vary the organic modifier (e.g., methanol instead of acetonitrile) and the pH of the aqueous phase.

-

Gradient Profile: Adjust the slope and duration of the gradient.

-

Column Chemistry: Test different stationary phases (e.g., a more polar embedded-phase column).

-

-

Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Determination of Thermodynamic Properties (Representative Protocols)

While specific experimental data for glycolonitrile is lacking, the following are generalized protocols for determining key thermodynamic properties of a liquid organic compound.

Objective: To determine the standard enthalpy of combustion of glycolonitrile, from which the standard enthalpy of formation can be calculated.

Instrumentation:

-

Adiabatic bomb calorimeter

-

Pellet press

-

High-purity oxygen source

Procedure:

-

Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

-

Accurately weigh a sample of pure glycolonitrile (typically encapsulated in a gelatin capsule for liquids).

-

Place the sample in the sample holder within the bomb.

-

Add a small, known amount of water to the bomb to ensure that the water produced during combustion is in the liquid state.

-

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely measured volume of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change until a stable final temperature is reached.

-

After combustion, release the pressure and analyze the contents of the bomb for any incomplete combustion products.

-

Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation can then be calculated using Hess's law.

Objective: To determine the heat capacity of glycolonitrile as a function of temperature.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

Procedure:

-

Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

-

Accurately weigh a small sample of pure glycolonitrile into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow to the sample compared to the reference.

-

The heat capacity is calculated from the difference in heat flow between the sample and a baseline run (with two empty pans), and the heat flow of a standard material with a known heat capacity (e.g., sapphire).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving glycolonitrile.

Caption: Strecker synthesis of glycine from formaldehyde.

Caption: Initial steps of glycolonitrile oligomerization.

Conclusion

Glycolonitrile is a molecule with a dual nature: it is a valuable synthetic intermediate but is also inherently unstable. A thorough understanding of its thermodynamic properties and stability is crucial for its safe and efficient application in research and industry. While a complete experimental dataset of its standard thermodynamic properties remains to be established, the available information on its physicochemical characteristics, reactivity, and decomposition pathways provides a solid foundation for its handling and use. The provided representative experimental protocols offer guidance for its synthesis, analysis, and the determination of its energetic properties. The reaction pathway diagrams illustrate its central role in both fundamental organic synthesis and prebiotic chemistry. Further experimental investigation into the thermodynamics and kinetics of glycolonitrile is warranted to fill the existing knowledge gaps and to further unlock the potential of this important molecule.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Glycolonitrile - Wikipedia [en.wikipedia.org]

- 3. web.vscht.cz [web.vscht.cz]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Early Steps of Glycolonitrile Oligomerization: A Free-Energy Map - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycolonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 107-16-4[1][2][3][4][5][6][7] Molecular Formula: C₂H₃NO[1][7][8][9] Molecular Weight: 57.05 g/mol [1][3][5][7][8][9]

This technical guide provides an in-depth overview of glycolonitrile, a versatile and highly reactive chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the fundamental properties, synthesis protocols, and key applications of glycolonitrile, with a focus on its role as a precursor in the synthesis of amino acids and other valuable organic compounds.

Chemical and Physical Properties

Glycolonitrile, also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin.[2] It is a colorless, odorless, and oily liquid at room temperature.[4] Due to its bifunctional nature, containing both a hydroxyl and a nitrile group, glycolonitrile serves as a valuable building block in a multitude of chemical reactions.

| Property | Value | Reference |

| CAS Number | 107-16-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₂H₃NO | [1][7][8][9] |

| Molecular Weight | 57.05 g/mol | [1][3][5][7][8][9] |

| Appearance | Colorless, oily liquid | [4] |

| Melting Point | < -72 °C | [2] |

| Boiling Point | 183 °C (with slight decomposition) | [1] |

| Density | 1.10 g/mL at 18.89 °C | [2] |

| Solubility | Soluble in water and ether | [2] |

Synthesis of Glycolonitrile

The primary industrial synthesis of glycolonitrile involves the reaction of formaldehyde with hydrogen cyanide.[2] Several protocols have been developed to optimize the yield and purity of the final product, which is crucial for its subsequent applications, particularly in enzymatic processes.

Experimental Protocol for Glycolonitrile Synthesis

This protocol is adapted from established methods and aims to produce high-purity glycolonitrile.

Materials:

-

Formaldehyde (37 wt. % aqueous solution)

-

Hydrogen Cyanide (HCN)

-

Sodium Hydroxide (NaOH) solution (e.g., 16.7 wt. %)

-

Deionized water

-

Mineral acid (e.g., H₂SO₄) for stabilization (optional)

Equipment:

-

Jacketed glass reactor with overhead stirring

-

Temperature control system (chiller/heater)

-

Metering pumps for continuous addition of reactants

-

pH probe

-

Quench vessel

Procedure:

-

Preparation of Formaldehyde Feed: To an aqueous solution of formaldehyde, a catalytic amount of base (e.g., NaOH) is added. The solution is then heated to a temperature between 90°C and 150°C to depolymerize formaldehyde oligomers into the monomeric form.[3][4]

-

Reaction Setup: The reaction vessel is charged with an initial amount of water and hydrogen cyanide. The temperature of the reactor is maintained between 10°C and 30°C.[4]

-

Reactant Addition: The pre-heated formaldehyde solution and a separate stream of hydrogen cyanide are continuously fed into the reactor. The feed rates are controlled to maintain a slight molar excess of hydrogen cyanide.[3][4]

-

Reaction Monitoring: The reaction is highly exothermic and requires careful temperature control. The pH of the reaction mixture is monitored and maintained in the range of 5 to 8.[4]

-

Quenching and Stabilization: Once the reaction is complete, the crude glycolonitrile solution can be stabilized by the addition of a small amount of acid to prevent polymerization, which is catalyzed by basic conditions.[2][4]

-

Purification: For applications requiring high purity, the glycolonitrile solution can be purified by distillation under reduced pressure.[1]

Key Applications in Chemical Synthesis

Glycolonitrile's reactivity makes it a cornerstone intermediate in the synthesis of a variety of important chemical compounds.

Strecker Synthesis of Glycine

A prominent application of glycolonitrile is its role as a direct precursor to aminoacetonitrile, which is then hydrolyzed to produce glycine, the simplest amino acid.[2] This is a variation of the Strecker amino acid synthesis.

Reaction Steps:

-

Formation of Glycolonitrile: As described previously, formaldehyde reacts with hydrogen cyanide to form glycolonitrile.

-

Amination: Glycolonitrile reacts with ammonia to yield aminoacetonitrile.[2]

-

Hydrolysis: Aminoacetonitrile is subsequently hydrolyzed in the presence of an acid or base to produce glycine.[2]

Synthesis of Chelating Agents

Glycolonitrile is a key starting material for the industrial production of important chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA).[2] The synthesis involves the reaction of glycolonitrile with an amine (ethylenediamine for EDTA or ammonia for NTA) followed by hydrolysis of the resulting aminonitrile intermediates.

Precursor in Drug Development

While glycolonitrile is not typically a pharmacologically active molecule itself, its utility as a versatile chemical building block makes it relevant to drug development. It can be used in the synthesis of various heterocyclic compounds and other complex organic molecules that may possess therapeutic properties. For instance, it has been used in the preparation of potent benzodiazepine 5-HT2C receptor agonists.

Analytical Methods

A variety of analytical techniques can be employed to monitor the synthesis of glycolonitrile and to assess the purity of the final product. These methods include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Titration methods

Safety Considerations

Glycolonitrile is classified as an extremely hazardous substance. It is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. It readily decomposes to form formaldehyde and hydrogen cyanide, both of which are highly toxic. All handling of glycolonitrile must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.

Conclusion

Glycolonitrile is a fundamentally important chemical intermediate with significant applications in the synthesis of amino acids, chelating agents, and as a versatile precursor in organic synthesis for the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Glycolonitrile - Wikipedia [en.wikipedia.org]

- 3. US7368492B2 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

- 4. EP1833784B1 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

- 5. US7939303B2 - Process for producing glycolic acid from formaldehyde and hydrogen cyanide - Google Patents [patents.google.com]

- 6. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

The Central Role of Glycolonitrile in Prebiotic Chemistry: A Technical Guide

An in-depth exploration of the formation, reactivity, and significance of glycolonitrile in the abiotic synthesis of essential biomolecules.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycolonitrile (HOCH₂CN), the simplest cyanohydrin, has emerged as a molecule of paramount importance in the field of prebiotic chemistry. Its strategic position at the intersection of cyanide and aldehyde chemistry makes it a crucial intermediate in the synthesis of a wide array of biomolecules essential for the origin of life.[1][2] The detection of glycolonitrile in the interstellar medium, specifically in the protostar IRAS16293-2422 B, underscores its potential availability on the early Earth, providing a plausible feedstock for prebiotic synthetic pathways.[3] This technical guide provides a comprehensive overview of the role of glycolonitrile in prebiotic chemistry, detailing its formation, its central role in the synthesis of amino acids and nucleobases, its involvement in complex prebiotic reaction networks, and its stability under primordial conditions.

Formation of Glycolonitrile under Prebiotic Conditions

Glycolonitrile is readily formed from the reaction of two simple and prebiotically abundant molecules: formaldehyde (H₂CO) and hydrogen cyanide (HCN).[2][4] This reaction is a base-catalyzed nucleophilic addition of the cyanide anion to the carbonyl carbon of formaldehyde.

Reaction: H₂CO + HCN ⇌ HOCH₂CN

The equilibrium for this reaction heavily favors the formation of glycolonitrile.[1] The reaction is plausible under a range of prebiotic scenarios, including aqueous environments and on the surface of icy grains in the interstellar medium.[5]

Role in the Prebiotic Synthesis of Amino Acids

Glycolonitrile is a key precursor in the Strecker synthesis, a well-established method for the abiotic synthesis of amino acids. In this pathway, glycolonitrile reacts with ammonia to form aminoacetonitrile (H₂NCH₂CN), which upon hydrolysis yields glycine, the simplest proteinogenic amino acid.[6][7]

Strecker Synthesis of Glycine from Glycolonitrile:

-

Aminonitrile Formation: HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O

-

Hydrolysis: H₂NCH₂CN + 2H₂O → H₂NCH₂COOH + NH₃

This pathway represents a robust and efficient route to the formation of amino acids on the early Earth.